![molecular formula C11H12FN3O3 B3042951 4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one CAS No. 680579-38-8](/img/structure/B3042951.png)
4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one
Description
The compound "4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one" is a derivative of 4-amino-3-penten-2-one, which is an enamine, as indicated by the spectroscopic data supporting its structure over an imine structure . The presence of amino, fluoro, and nitro groups in the compound suggests that it may have interesting chemical properties and potential applications in various fields, such as fluorescent detection when derivatized with other compounds like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) .
Synthesis Analysis
While the synthesis of "4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one" is not directly described in the provided papers, the related compound 4-amino-3-penten-2-one has been studied, and its vibrational spectra have been assigned using infrared and Raman spectroscopy, DFT calculations, and spectral behavior upon deuteration . This suggests that similar analytical techniques could be used to study the synthesis and properties of the target compound.
Molecular Structure Analysis
The molecular structure of 4-amino-3-penten-2-one has been analyzed using DFT, which suggests a relatively strong intramolecular bent hydrogen bond with an N...O distance in the range of 2.64-2.67 Å . This information is crucial for understanding the molecular structure of "4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one" as the addition of fluoro and nitro groups would likely influence the electronic distribution and hydrogen bonding within the molecule.
Chemical Reactions Analysis
The compound 4-amino-3-penten-2-one exhibits the ability to form intermolecular hydrogen bonds in both solid and solution phases . This characteristic could be extrapolated to "4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one", suggesting that it may also participate in hydrogen bonding, which could affect its reactivity and interactions with other molecules. Additionally, the derivatization of amino acids and peptides with NBD-F for fluorescent detection implies that the target compound may also be reactive towards derivatization agents, potentially forming fluorescent derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one" can be inferred from the properties of its analogs. The vibrational spectra of 4-amino-3-penten-2-one provide insights into its bonding and structure . The compound's ability to be derivatized for fluorescent detection indicates that it may have useful spectroscopic properties . The presence of fluoro and nitro groups would also affect its polarity, solubility, and stability, which are important factors in its potential applications in chemical analysis and synthesis.
properties
IUPAC Name |
(E)-4-(2-amino-5-fluoro-4-nitroanilino)pent-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O3/c1-6(3-7(2)16)14-10-4-8(12)11(15(17)18)5-9(10)13/h3-5,14H,13H2,1-2H3/b6-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEPKTCINJDAJO-ZZXKWVIFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NC1=CC(=C(C=C1N)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/NC1=CC(=C(C=C1N)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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